BenchChemオンラインストアへようこそ!

5-Fluorobenzo[d]thiazole

SARS-CoV-2 Mpro inhibitor fluorine scanning antiviral drug discovery

5-Fluorobenzo[d]thiazole (CAS 1644-85-5), also named 5-fluoro-1,3-benzothiazole, is a fluorinated heterocyclic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol. The fluorine atom is substituted at the 5-position of the benzothiazole ring system, conferring distinct electronic and steric properties compared to other regioisomers.

Molecular Formula C7H4FNS
Molecular Weight 153.18 g/mol
CAS No. 1644-85-5
Cat. No. B161262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzo[d]thiazole
CAS1644-85-5
Molecular FormulaC7H4FNS
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=CS2
InChIInChI=1S/C7H4FNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
InChIKeyANEKYSBZODRVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorobenzo[d]thiazole (CAS 1644-85-5) — Core Properties and Procurement-Grade Identity


5-Fluorobenzo[d]thiazole (CAS 1644-85-5), also named 5-fluoro-1,3-benzothiazole, is a fluorinated heterocyclic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol . The fluorine atom is substituted at the 5-position of the benzothiazole ring system, conferring distinct electronic and steric properties compared to other regioisomers. It is commercially available as a research-grade building block with standard purity ≥97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound has a computed XLogP3 of 2.1 and zero hydrogen bond donors, making it a compact, lipophilic scaffold suitable for fragment-based drug design and late-stage functionalization .

5-Fluorobenzo[d]thiazole — Why Regioisomeric or Unsubstituted Benzothiazole Analogs Cannot Be Assumed Equivalent


The 5-fluorobenzothiazole scaffold cannot be generically substituted by its 4-fluoro, 6-fluoro, or non-fluorinated congeners because the precise position of the fluorine atom governs molecular recognition, metabolic liability, and resistance profiles in pharmacologically relevant contexts. Fluorine scanning studies have demonstrated that the 5-fluoro regioisomer engages unique fluorine-mediated interactions with target protein residues (e.g., Thr25 and Ser46 in SARS-CoV-2 Mpro) that are geometrically inaccessible to the 4-fluoro isomer . Furthermore, the 5-fluoro isomer produces no exportable metabolites in sensitive cancer cell lines, unlike the 6-fluoro isomer, directly impacting intracellular drug exposure and efficacy . The non-fluorinated parent benzothiazole lacks these fluorine-specific interactions entirely and exhibits a different CYP1A1 dependence profile for antitumor activity . These position-specific effects are not predictable a priori and must be verified experimentally for each application.

5-Fluorobenzo[d]thiazole — Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


SARS-CoV-2 Mpro Inhibition: 5-Fluoro (TKB272) Outperforms 4-Fluoro (TKB245) by 3- to 15-Fold in Cell-Based Antiviral Assays

In a systematic fluorine-scanning campaign of the benzothiazole ketone warhead, TKB272 (bearing the 5-fluorobenzothiazole moiety) was directly compared with TKB245 (bearing the 4-fluorobenzothiazole moiety). Against the ancestral SARS-CoV-2 WK-521 strain, TKB272 displayed an EC₅₀ of 0.0070 ± 0.0010 µM in VeroE6 cells, representing an approximately 3-fold improvement over TKB245 (EC₅₀ = 0.020 ± 0.007 µM). In HeLahACE2‑TMPRSS2 cells challenged with the BQ.1.1 Omicron variant, the differentiation widened to 15-fold: TKB272 EC₅₀ = 0.0026 ± 0.0010 µM vs. TKB245 EC₅₀ = 0.038 ± 0.018 µM . X-ray co-crystal structures revealed that the 5-fluoro substitution establishes new fluorine-mediated interactions with Thr25 and Ser46 of Mpro that are absent in the 4-fluoro regioisomer .

SARS-CoV-2 Mpro inhibitor fluorine scanning antiviral drug discovery

Metabolic Fate in Cancer Cells: 5-Fluorobenzothiazole Derivative (5F203) Produces No Exportable Metabolites, Unlike the 6-Fluoro Isomer

In a comparative study of fluorinated 2-(4-aminophenyl)benzothiazoles, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (10h, 5F203) was contrasted with its 6-fluoro regioisomer (10d). Both compounds exhibited potent cytotoxicity (GI₅₀ < 1 nM) against MCF-7 and MDA 468 breast cancer cell lines. However, a critical differential emerged: the 5-fluoro compound 10h produces no exportable metabolites in the presence of sensitive MCF-7 cells, whereas the 6-fluoro isomer 10d generates exportable metabolites that may reduce intracellular drug accumulation and contribute to resistance . Additionally, the 5-fluoro compound 10h was the most potent broad-spectrum agent across the NCI 60-cell-line panel within this series, while the 4-fluoro and 6-fluoro isomers displayed biphasic dose-response relationships not observed with the 5-fluoro analog .

antitumor benzothiazole drug metabolism CYP1A1 bioactivation

CYP1A1 Independence: GW 610 (5-Fluoro-2-arylbenzothiazole) Does Not Require CYP1A1 Induction, Unlike Earlier 2-(4-Aminophenyl)benzothiazoles

GW 610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, NSC 721648) represents a mechanistically distinct subclass of antitumor benzothiazoles. Unlike the earlier 2-(4-aminophenyl)benzothiazole series (e.g., 5F203) that require CYP1A1 induction in sensitive cancer cells for bioactivation and antitumor activity, GW 610 is not reliant on CYP1A1 expression . This mechanistic divergence was established through direct comparison within the same research program. GW 610 achieved GI₅₀ values < 0.1 nM in both MCF-7 and MDA 468 breast cancer cell lines, with potent and selective activity confirmed across the NCI 60 human cancer cell line panel. SAR analysis positioned compound 8n (GW 610) at the pinnacle of potency within the series, where most structural variations resulted in deactivation . The 5-fluoro substitution on the benzothiazole ring is integral to this activity profile; benzoxazole and chromen-4-one analogs with identical 2-aryl substitution but lacking the 5-fluorobenzothiazole core showed substantially reduced potency, with none approaching GW 610 in head-to-head comparison .

antitumor mechanism CYP1A1 bioactivation cancer cell selectivity

Genetic Barrier to Resistance: TKB272 (5-Fluorobenzothiazole Mpro Inhibitor) Suppresses Resistance Emergence vs. Nirmatrelvir

In a head-to-head in vitro resistance selection study, SARS-CoV-2 was propagated under drug pressure with either TKB272 (5-fluorobenzothiazole-containing Mpro inhibitor) or nirmatrelvir (the clinical standard-of-care Mpro inhibitor). Under nirmatrelvir selection, a highly resistant E166V-carrying variant (SARS-CoV-2ᴱ¹⁶⁶ⱽ⁻ᴾ¹⁴) readily emerged by passage 14. In contrast, under TKB272 selection at concentrations up to 20 µM, no significant amino acid substitutions emerged by passage 25 . Against the E166V resistant variant, nirmatrelvir's EC₅₀ shifted 71-fold (from 0.02 µM to 1.42 µM in HeLahACE2‑TMPRSS2 cells), whereas TKB272's EC₅₀ shifted only 17.7-fold (from 0.0029 µM to 0.0513 µM), demonstrating retained substantial activity . The structural basis lies in TKB272's ability to maintain tight binding to the Mpro catalytic site even in the presence of the E166V substitution that disrupts nirmatrelvir's dimerization-dependent inhibition .

SARS-CoV-2 Mpro inhibitor drug resistance genetic barrier

Copper-Catalyzed One-Pot Synthesis of GW 610: Direct Synthetic Access to the 5-Fluorobenzo[d]thiazole Pharmacophore

A copper-catalyzed one-pot protocol has been developed and successfully demonstrated for the synthesis of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]thiazole (PMX 610 / GW 610) directly from 2-iodoanilide precursors . This methodology provides regioselective access to the 5-fluorobenzothiazole scaffold and contrasts with earlier multi-step routes such as the Jacobsen cyclization of 3-fluoro-thiobenzanilides, which often yield mixtures of 5- and 7-fluoro regioisomers requiring chromatographic separation . The one-pot protocol avoids regioisomeric contamination, streamlining procurement of isomerically pure 5-fluorobenzothiazole derivatives for SAR campaigns. The broader utility of 5-fluorobenzo[d]thiazole-2-thiol (CAS 155559-81-2) as a downstream synthetic intermediate has also been established, with reported yields of 110% for 5-fluoro-2-(methylthio)benzo[d]thiazole and its use without further purification .

synthetic methodology copper catalysis one-pot synthesis

Antimicrobial Activity of 5-Fluoro-6-(4-methylpiperazin-1-yl)phenylbenzo[d]thiazoles: Quantitative MIC Comparison Against Staphylococcus aureus

A series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles was synthesized and screened against Gram-positive and Gram-negative bacterial strains. Two compounds (17 and 18) from this series demonstrated potent bacterial growth inhibition against Staphylococcus aureus with MIC values of 32 µg/cm³, compared to tamoxifen (MIC = 10 µg/cm³) used as a positive cytotoxicity standard . While the 5-fluoro substitution is a constant feature across this series, the piperazine substitution at the 6-position modulates activity, illustrating the scaffold's versatility for further antimicrobial optimization. The 5-fluorobenzothiazole core provides a privileged framework distinct from non-fluorinated benzothiazole antimicrobials, with fluorine contributing to enhanced membrane penetration and target binding .

antimicrobial benzothiazole Gram-positive bacteria MIC determination

5-Fluorobenzo[d]thiazole (CAS 1644-85-5) — High-Confidence Application Scenarios Anchored in Quantitative Comparative Evidence


SARS-CoV-2 Mpro Inhibitor Lead Optimization: 5-Fluorobenzothiazole Warhead for Superior Antiviral Potency and Resistance Barrier

Medicinal chemistry teams pursuing next-generation SARS-CoV-2 Mpro inhibitors should prioritize the 5-fluorobenzothiazole ketone warhead over the 4-fluoro analog. The 3-fold (VeroE6) to 15-fold (HeLahACE2‑TMPRSS2) potency advantage of TKB272 over TKB245 is structurally rationalized by novel fluorine-mediated interactions with Thr25 and Ser46 of Mpro . Critically, TKB272 suppresses resistance emergence for >25 passages (vs. 14 passages for nirmatrelvir) and retains substantial potency against the E166V resistant variant (17.7-fold EC₅₀ shift vs. 71-fold for nirmatrelvir), making the 5-fluorobenzothiazole scaffold the preferred warhead for programs aiming to address nirmatrelvir resistance .

Anticancer Agent Development: 5-Fluorobenzothiazole Scaffold for CYP1A1-Independent, Sub-Nanomolar Antiproliferative Activity

Oncology drug discovery groups selecting a benzothiazole-based antitumor scaffold should consider the 5-fluoro-2-arylbenzothiazole subclass (exemplified by GW 610) for its CYP1A1-independent mechanism, which contrasts with the CYP1A1-dependent 2-(4-aminophenyl)benzothiazole series . GW 610 achieves GI₅₀ < 0.1 nM in MCF-7 and MDA 468 breast cancer lines, representing >10-fold improvement over the earlier series, and its activity does not require CYP1A1 induction—eliminating a key resistance liability. Benzoxazole or chromen-4-one analog replacements of the 5-fluorobenzothiazole core uniformly reduce potency, confirming the scaffold's essential role .

Metabolic Stability-Driven Lead Selection: 5-Fluoro Over 6-Fluoro for Reduced Metabolite Export in Breast Cancer Models

For programs developing benzothiazole-based therapeutics where intracellular retention is critical, the 5-fluoro regioisomer is strongly preferred over the 6-fluoro variant. Direct comparative data show that 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) produces no exportable metabolites in sensitive MCF-7 cells, whereas the 6-fluoro isomer generates exportable metabolites that may compromise efficacy through efflux-mediated clearance . This metabolic differentiation is directly relevant to procurement of isomerically pure 5-fluorobenzothiazole building blocks for SAR exploration, as contamination with the 6-fluoro isomer could confound metabolic stability assays.

Synthetic Chemistry Procurement: Regiospecific One-Pot Access to 5-Fluorobenzothiazole Derivatives

Process chemistry and medicinal chemistry groups requiring isomerically pure 5-fluorobenzothiazole building blocks benefit from the copper-catalyzed one-pot synthetic protocol that directly yields 2-aryl-5-fluorobenzothiazoles without the regioisomeric contamination inherent to traditional Jacobsen cyclization methods . The commercial availability of downstream intermediates such as 5-fluorobenzo[d]thiazole-2-thiol (CAS 155559-81-2) further expands synthetic accessibility, with reported near-quantitative yields in subsequent transformations . Procurement specifications should include regioisomeric purity verification (e.g., by ¹H NMR; characteristic signals at δ 9.37 ppm for the 2-H proton in DMSO-d₆) to ensure the 5-fluoro isomer is not adulterated with the 7-fluoro contaminant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.